molecular formula C26H25N5O B2511405 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923192-26-1

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2511405
CAS No.: 923192-26-1
M. Wt: 423.52
InChI Key: INFVGIJGWCVYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core, a pyrimidine ring, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core and the pyrimidine ring. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of a biphenyl core and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 923257-65-2, is a synthetic organic compound that has attracted significant attention in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine Ring : Contributes to its biological activity.
  • Ethylamino Group : Enhances solubility and biological interactions.
  • Biphenyl Moiety : Provides structural stability and influences binding properties.

The molecular formula is C20H20N5OC_{20}H_{20}N_5O with a molecular weight of 373.41 g/mol.

This compound primarily acts as a kinase inhibitor. It has been shown to selectively inhibit cyclin-dependent kinase 16 (CDK16), which is involved in cell cycle regulation. The inhibition of CDK16 leads to:

  • Cell Cycle Arrest : Specifically in the G2/M phase, preventing cell division.
  • Induction of Apoptosis : Increased rates of pyknosis (nuclear condensation) indicate apoptotic processes triggered by the compound at higher concentrations.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:

  • In vitro Studies : In a study assessing its effects on breast cancer cells, the compound demonstrated an EC50 value of approximately 33 nM for CDK16 inhibition, leading to reduced cell viability in a dose-dependent manner .

Table 1: Summary of Biological Activity

Activity TypeObserved EffectsEC50 (nM)Reference
CDK16 InhibitionCell cycle arrest in G2/M phase33
Apoptosis InductionIncreased pyknosis at high dosesN/A
Anticancer ActivityReduced viability in cancer cells33

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers evaluated the compound's effect on breast cancer cell lines and found significant reductions in cell proliferation after treatment with varying concentrations.
    • The study highlighted that treatment led to apoptosis characterized by morphological changes consistent with necrosis or programmed cell death.
  • Kinase Selectivity Assessment :
    • A differential scanning fluorimetry (DSF) assay was conducted to evaluate the selectivity of this compound against a panel of kinases.
    • Results indicated that while it effectively inhibited CDK16, it showed minimal off-target effects on other kinases, suggesting a favorable selectivity profile for therapeutic use .

Future Directions

The ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound and explore its potential in combination therapies for enhanced efficacy against resistant cancer types. Additionally, investigations into its pharmacokinetics and bioavailability are essential for developing it into a viable therapeutic agent.

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-3-27-24-17-18(2)28-26(31-24)30-23-15-13-22(14-16-23)29-25(32)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,29,32)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFVGIJGWCVYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.